Welcome to the BenchChem Online Store!
molecular formula C11H7Br2NO B8337647 3-(3,5-Dibromophenoxy)pyridine

3-(3,5-Dibromophenoxy)pyridine

Cat. No. B8337647
M. Wt: 328.99 g/mol
InChI Key: YTBREEWVUSOCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05705523

Procedure details

Sodium hydride (3.24 g of a 60% dispersion in mineral oil) was added portionwise to a stirred mixture of 3-hydroxypyridine (15.4 g), 1,3,5-tribromobenzene (76.4 g), cuprous oxide (11.6 g) and collidine (400 ml). When evolution of hydrogen had ceased, the mixture was heated at 200° for 8 hours and then cooled. The cool mixture was diluted with ethyl acetate and water, basified with aqueous ammonia (SG 0.880) and then filtered. The filtered residue was washed with ethyl acetate, then the washings and organic phase of the filtrate combined, washed with saturated brine and dried (MgSO4). The ethyl acetate was evaporated under vacuum, the collidine removed by distillation under vacuum and the residue chromatographed on silica gel using ether:hexane (1:4) as eluent. The earlier fractions gave, after evaporation under vacuum, recovered tribromobenzene (42.5 g). The later fractions were evaporated under vacuum to afford the title compound as an oil (18.55 g); δ (CDCl3): 7.07(2H,s), 7.22-7.26(2H,m), 7.42(1H,s), 8.42(1H,s), 8.47(1H,d). Found: C, 40.49; H, 2.17; N, 4.19. C11H7Br2NO requires C, 40.16; H, 2.14; N, 4.26%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
76.4 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[Br:10][C:11]1[CH:16]=[C:15](Br)[CH:14]=[C:13]([Br:18])[CH:12]=1.N1C(C)=CC(C)=CC=1C.[H][H].N>C(OCC)(=O)C.O>[Br:10][C:11]1[CH:16]=[C:15]([CH:14]=[C:13]([Br:18])[CH:12]=1)[O:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15.4 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
76.4 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
cuprous oxide
Quantity
11.6 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 200° for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered residue was washed with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the collidine removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
The earlier fractions gave
CUSTOM
Type
CUSTOM
Details
after evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
recovered tribromobenzene (42.5 g)
CUSTOM
Type
CUSTOM
Details
The later fractions were evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OC=2C=NC=CC2)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.55 g
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.